7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of thiadiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in methanol or ethanol with an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinazoline Derivatives: Compounds with the quinazoline moiety are known for their anticancer and anti-inflammatory activities.
Uniqueness
The uniqueness of 7-METHYL-2-[(2-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE lies in its fused ring system, which combines the properties of both thiadiazole and quinazoline derivatives. This fusion enhances its biological activity and specificity towards certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H14N4OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-methyl-2-(2-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-8-14-12(9-10)15(22)21-17(19-14)23-16(20-21)18-13-6-4-3-5-11(13)2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
BWXCSIJTTIXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4C |
Origin of Product |
United States |
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